N-(4-cyanophenyl)piperidine-4-carboxamide
Overview
Description
“N-(4-cyanophenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H15N3O . It has a molecular weight of 229.28 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The IUPAC name for this compound is N-(4-cyanophenyl)-4-piperidinecarboxamide . The InChI code for this compound is 1S/C13H15N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-8H2,(H,16,17) .Chemical Reactions Analysis
Carboxamides, such as “this compound”, play a significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They are also used in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
N-(4-cyanophenyl)piperidine-4-carboxamide derivatives have shown significant potential in anti-angiogenic and DNA cleavage activities, making them promising candidates for anticancer therapy. These derivatives inhibit the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays, suggesting their potency as anticancer agents (Vinaya et al., 2017).
PET Imaging of Microglia
Compounds related to this compound, such as [11C]CPPC, are used in PET imaging to target CSF1R, a microglia-specific marker. This application is significant for studying neuroinflammation and its involvement in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
Derivatives of this compound have been explored as HIV-1 reverse transcriptase inhibitors. These compounds, particularly the N-phenyl derivatives, are potent against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Guozhi et al., 2010).
Antibacterial Properties
Novel derivatives of this compound have shown antibacterial effects against both Gram-negative and Gram-positive bacteria. Their synthesis involves an environmentally friendly approach, providing a new avenue for developing antibacterial agents (Pouramiri et al., 2017).
Neuroinflammation Imaging
The development of radioligands, such as [18F]1, derived from this compound, for PET imaging of CSF1R, is crucial for understanding neuroinflammation in neurodegenerative diseases like Alzheimer’s disease. These radioligands show specificity and potential in imaging neuroinflammation (Lee et al., 2022).
Mechanism of Action
Future Directions
Research on “N-(4-cyanophenyl)piperidine-4-carboxamide” and its derivatives has shown promising results in the field of medicinal chemistry. For instance, they have been found to inhibit human coronaviruses, including SARS-CoV-2 . These compounds may be further developed towards clinical use for their broad-spectrum antiviral properties .
Properties
IUPAC Name |
N-(4-cyanophenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOLOKBKIZZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270697 | |
Record name | N-(4-Cyanophenyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016734-18-1 | |
Record name | N-(4-Cyanophenyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016734-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Cyanophenyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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